Mooloolaldehyde
Description
Malondialdehyde (MDA) is a highly reactive organic compound with the molecular formula C₃H₄O₂ and a molecular weight of 72.06 g/mol. It is a byproduct of lipid peroxidation, a process initiated by oxidative stress in biological systems . MDA is widely recognized as a biomarker for oxidative damage in cells, particularly in conditions such as atherosclerosis, neurodegenerative diseases, and allergic disorders . Its reactivity stems from two aldehyde groups, enabling it to form covalent adducts with DNA, proteins, and other biomolecules, contributing to cellular dysfunction .
This article assumes the intended compound is malondialdehyde due to its well-documented role in oxidative stress and availability of comparative data.
Properties
Molecular Formula |
C27H40O4 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(1S,5aR,5bS,7aS,11aS,11bR,13aS,13bR)-5b-formyl-8,8,11a,13a-tetramethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[1,2-g][2]benzofuran-1-yl] acetate |
InChI |
InChI=1S/C27H40O4/c1-17(29)31-23-22-18(15-30-23)7-8-20-26(22,5)13-9-21-25(4)12-6-11-24(2,3)19(25)10-14-27(20,21)16-28/h15-16,19-23H,6-14H2,1-5H3/t19-,20+,21+,22+,23-,25-,26-,27+/m0/s1 |
InChI Key |
ALLBSDUYSQKVMA-JVSCOPQDSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2C(=CO1)CC[C@@H]3[C@@]2(CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C=O)C |
Canonical SMILES |
CC(=O)OC1C2C(=CO1)CCC3C2(CCC4C3(CCC5C4(CCCC5(C)C)C)C=O)C |
Synonyms |
mooloolaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycolaldehyde
Glycolaldehyde (C₂H₄O₂, molecular weight 60.05 g/mol, CAS 141-46-8) is the simplest aldose sugar, structurally distinct from malondialdehyde due to its single aldehyde group and hydroxyl group .
Key Differences :
- Reactivity : MDA’s dual aldehyde groups make it far more reactive than glycolaldehyde, enabling cross-linking with biomolecules .
- Applications : Glycolaldehyde is used in food and cosmetic industries, whereas MDA is exclusively a research tool for oxidative stress assessment .
Acrolein
Acrolein (C₃H₄O, molecular weight 56.06 g/mol, CAS 107-02-8) is an α,β-unsaturated aldehyde with a single aldehyde group and a vinyl group.
| Property | Malondialdehyde (MDA) | Acrolein |
|---|---|---|
| Molecular Formula | C₃H₄O₂ | C₃H₄O |
| Reactivity | Electrophilic aldehyde | Conjugated aldehyde |
| Toxicity | Genotoxic | Severe respiratory irritant |
| Sources | Lipid peroxidation | Combustion, cigarette smoke |
Key Differences :
Functional Comparison with Other Aldehydes
MDA’s role as an oxidative stress marker contrasts with aldehydes like formaldehyde (a preservative) and glutaraldehyde (a fixative). For example:
Research Findings and Clinical Relevance
- MDA in Allergy : Elevated MDA levels correlate with severity in allergic asthma and dermatitis, highlighting its role in inflammation-driven oxidative damage .
- Glycolaldehyde in Glycation : Unlike MDA, glycolaldehyde participates in forming advanced glycation end products (AGEs), which impair collagen in diabetes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
